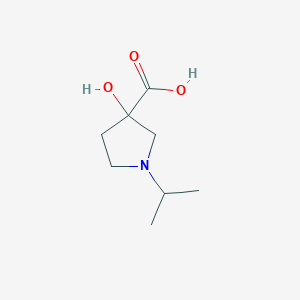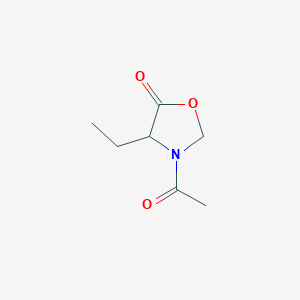
3-Acetyl-4-ethyloxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-ethyloxazolidin-5-one: is a five-membered heterocyclic compound. Its chemical formula is C6H9NO3 (systematic name: 3-acetyl-4-ethyl-1,3-oxazolidin-5-one). This compound contains an oxazolidinone ring, which consists of a nitrogen and an oxygen atom within the five-membered ring. The presence of sulfur enhances its pharmacological properties, making it a valuable moiety in drug design .
準備方法
a. Synthetic Routes: Several synthetic approaches exist for preparing 3-acetyl-4-ethyloxazolidin-5-one. One method involves the reaction of primary amines, aldehydes, and mercaptoacetic acid via a one-pot multicomponent reaction (MCR) in the presence of BF3 and p-toluenesulfonic acid (PTSA) (Scheme 1) . This approach provides derivatives of thiazolidin-4-one, including our target compound.
b. Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis can be scaled up for commercial purposes.
化学反応の分析
3-Acetyl-4-ethyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form related compounds.
Reduction: Reduction of the carbonyl group can yield different derivatives.
Substitution: Substituents can be introduced at the acetyl or ethyl positions. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).
科学的研究の応用
a. Medicinal Chemistry:
Anticancer: Researchers explore its potential as an anticancer agent due to its heterocyclic scaffold.
Antimicrobial: Investigations focus on its antibacterial and antifungal properties.
Neuroprotective: Its pharmacological effects on neural health are of interest.
Synthetic Intermediates: It serves as a building block for more complex molecules.
Drug Design: Scientists use it as a scaffold for designing novel drugs.
作用機序
The precise mechanism of action for 3-acetyl-4-ethyloxazolidin-5-one remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While 3-acetyl-4-ethyloxazolidin-5-one is unique in its structure, similar compounds include other oxazolidinones and thiazolidines.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
3-acetyl-4-ethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO3/c1-3-6-7(10)11-4-8(6)5(2)9/h6H,3-4H2,1-2H3 |
InChIキー |
UVWCGEPIHXVVII-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)OCN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


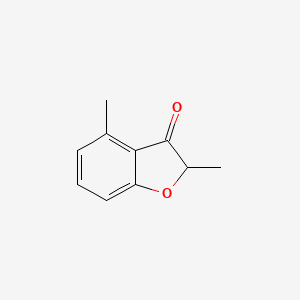

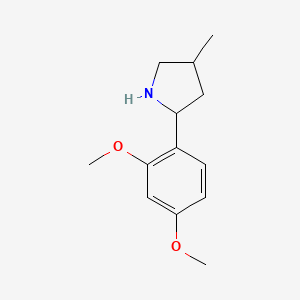
![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)
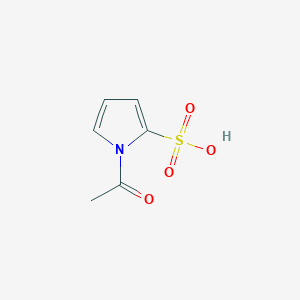
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)
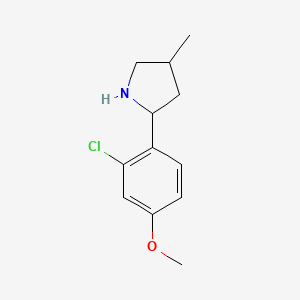
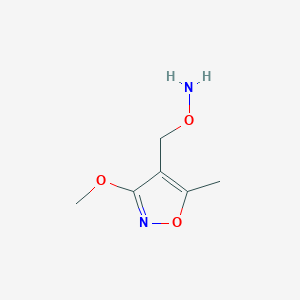
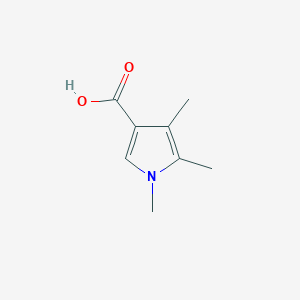
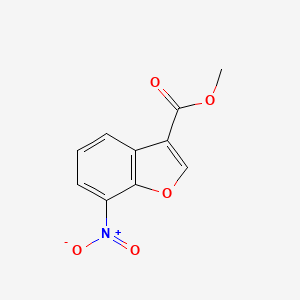
![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
